5,14-Dehydro Etoricoxib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

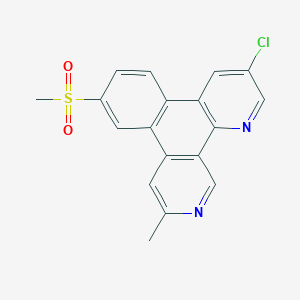

5,14-Dehydro Etoricoxib: is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The modification to this compound involves the removal of hydrogen atoms at specific positions, potentially altering its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dehydro Etoricoxib can be achieved through various synthetic routes. One common method involves the bromination of 2-amino pyridine derivatives, followed by coupling with 4-(methylthio)phenyl-boronic acid in the presence of a suitable base. The product is then oxidized to form the corresponding sulfone, which is further converted to the halide derivative. A palladium-catalyzed coupling reaction with an appropriately substituted metal-containing aromatic group yields the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom, for improved efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5,14-Dehydro Etoricoxib undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfone.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation and subsequent substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

5,14-Dehydro Etoricoxib has several scientific research applications:

Chemistry: Used as a model compound for studying COX-2 inhibition and its effects on prostaglandin synthesis.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases and pain management.

Industry: Utilized in the development of new NSAIDs with improved efficacy and safety profiles.

Mecanismo De Acción

5,14-Dehydro Etoricoxib exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound’s high selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Comparación Con Compuestos Similares

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: A COX-2 inhibitor with similar therapeutic applications but also withdrawn due to safety concerns.

Uniqueness: 5,14-Dehydro Etoricoxib is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce adverse effects. Its high selectivity for COX-2 and potential for fewer gastrointestinal side effects make it a promising candidate for further research and development .

Propiedades

Fórmula molecular |

C18H13ClN2O2S |

|---|---|

Peso molecular |

356.8 g/mol |

Nombre IUPAC |

3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline |

InChI |

InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3 |

Clave InChI |

DIECUNWTDFXTNT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

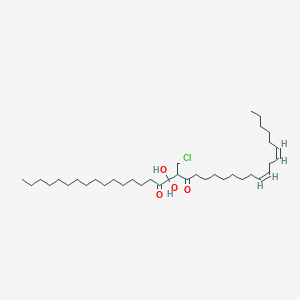

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

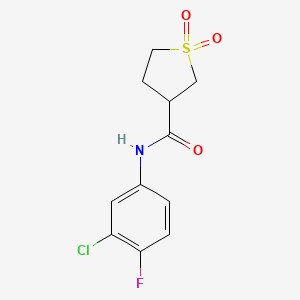

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)

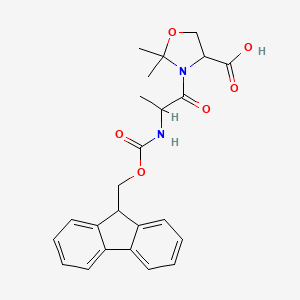

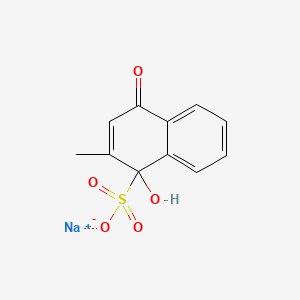

![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)

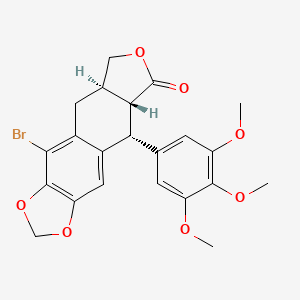

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)

![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)

![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)